molecular formula C16H25N3O4 B2904289 2-(2-methoxyethoxy)-N-(3-morpholinopropyl)isonicotinamide CAS No. 2034300-60-0

2-(2-methoxyethoxy)-N-(3-morpholinopropyl)isonicotinamide

Cat. No.: B2904289
CAS No.: 2034300-60-0
M. Wt: 323.393
InChI Key: WVFBXONHTGRNNZ-UHFFFAOYSA-N
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Description

2-(2-methoxyethoxy)-N-(3-morpholinopropyl)isonicotinamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a combination of methoxyethoxy, morpholinopropyl, and isonicotinamide groups, which contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyethoxy)-N-(3-morpholinopropyl)isonicotinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the isonicotinamide core: This can be achieved by reacting isonicotinic acid with an appropriate amine under dehydrating conditions.

    Introduction of the methoxyethoxy group: This step involves the reaction of the intermediate with 2-methoxyethanol in the presence of a suitable catalyst.

    Attachment of the morpholinopropyl group: The final step involves the reaction of the intermediate with 3-chloropropylmorpholine under basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyethoxy)-N-(3-morpholinopropyl)isonicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholinopropyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted morpholinopropyl derivatives.

Scientific Research Applications

2-(2-methoxyethoxy)-N-(3-morpholinopropyl)isonicotinamide has been explored for various scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-methoxyethoxy)-N-(3-morpholinopropyl)isonicotinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.

    Altering cellular signaling: Affecting processes such as cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-methoxyethoxy)-N-(3-piperidinopropyl)isonicotinamide
  • 2-(2-methoxyethoxy)-N-(3-pyrrolidinopropyl)isonicotinamide
  • 2-(2-methoxyethoxy)-N-(3-azetidinopropyl)isonicotinamide

Uniqueness

2-(2-methoxyethoxy)-N-(3-morpholinopropyl)isonicotinamide stands out due to the presence of the morpholinopropyl group, which imparts unique steric and electronic properties. This can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(2-methoxyethoxy)-N-(3-morpholin-4-ylpropyl)pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O4/c1-21-11-12-23-15-13-14(3-5-17-15)16(20)18-4-2-6-19-7-9-22-10-8-19/h3,5,13H,2,4,6-12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVFBXONHTGRNNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=NC=CC(=C1)C(=O)NCCCN2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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